molecular formula C12H16BrN5O2 B2438273 Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate CAS No. 2411285-68-0

Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate

Cat. No. B2438273
CAS RN: 2411285-68-0
M. Wt: 342.197
InChI Key: GOTITJNIJQHGEI-UHFFFAOYSA-N
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Description

“Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of novel fused pyrimidine derivatives, particularly in the context of triazolo and pyrimidine rings. For example, a study by Kaur et al. (2011) reported the synthesis of fused thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones using a one-pot procedure under microwave-assisted conditions (Kaur et al., 2011).
  • Kanno et al. (1991) described a method for synthesizing derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate, which is structurally similar to the tert-butyl carbamate compound (Kanno et al., 1991).

Potential Pharmaceutical Applications

  • Sato et al. (1980) explored the synthesis and potential cardiovascular benefits of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, finding some derivatives to be potent in coronary vasodilating and antihypertensive activities (Sato et al., 1980).
  • A study by Medwid et al. (1990) on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents found these compounds to be active as mediator release inhibitors (Medwid et al., 1990).
  • Bayomi et al. (1999) synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines for potential antihypertensive use, with some compounds showing promising activity (Bayomi et al., 1999).

Antimicrobial and Antituberculous Activity

  • Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing them for antibacterial and antifungal activities. Several compounds showed promising results comparable to reference drugs (Mostafa et al., 2008).
  • Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, evaluating them for tuberculostatic activity and analyzing structure-activity relations (Titova et al., 2019).

Spectroscopic and Structural Analysis

  • Sert et al. (2020) synthesized a related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, and conducted a comprehensive spectroscopic and structural analysis using DFT/B3LYP and molecular docking analyses (Sert et al., 2020).

properties

IUPAC Name

tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O2/c1-12(2,3)20-11(19)14-5-4-9-16-10-15-6-8(13)7-18(10)17-9/h6-7H,4-5H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTITJNIJQHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN2C=C(C=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate

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